molecular formula C18H18N2O6 B6412710 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261899-43-7

3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6412710
CAS RN: 1261899-43-7
M. Wt: 358.3 g/mol
InChI Key: PDEVPJATCNLOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid (3-BOC-5-NBA) is an organic compound which has a wide range of applications in the field of organic chemistry. It is a white solid which is soluble in organic solvents and is used in the synthesis of various organic compounds. 3-BOC-5-NBA has been used in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% acts as a protecting group, which prevents the reaction of the amine group with the carboxylic acid group. This is due to the presence of the BOC-group, which is resistant to hydrolysis and other reactions. This allows the reaction to proceed in a controlled manner, which is important for the synthesis of various organic compounds.
Biochemical and Physiological Effects
3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is that it can be used to protect the amine group from reacting with the carboxylic acid group. This allows the reaction to proceed in a controlled manner, which is important for the synthesis of various organic compounds. The main limitation of using 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is that it can be difficult to remove the BOC-group from the product.

Future Directions

Future research on 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% should focus on developing methods to more easily remove the BOC-group from the product. Additionally, research should focus on developing new synthetic methods which utilize 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% in order to synthesize new organic compounds. Research should also focus on developing new applications for 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%, such as in the synthesis of peptides, peptidomimetics, and nucleosides. Finally, research should focus on understanding the biochemical and physiological effects of 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.

Synthesis Methods

3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% can be synthesized using a two-step reaction. The first step involves the reaction of 4-bromo-2-nitrobenzoic acid with an amine in an acidic environment. This reaction produces a nitro-amino-benzoic acid which is then reacted with the BOC-group in the presence of a base. This reaction produces 3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.

Scientific Research Applications

3-(4-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been used in various scientific research applications due to its unique chemical structure and properties. It has been used in the synthesis of various organic compounds such as peptides, peptidomimetics, and nucleosides. It has also been used in the synthesis of various biologically active compounds such as antibiotics and anti-cancer agents.

properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-14-6-4-11(5-7-14)12-8-13(16(21)22)10-15(9-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEVPJATCNLOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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